molecular formula C15H22N2O2 B14685023 N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate CAS No. 31755-14-3

N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate

Cat. No.: B14685023
CAS No.: 31755-14-3
M. Wt: 262.35 g/mol
InChI Key: YYEAOJQVTHGSAL-UHFFFAOYSA-N
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Description

N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a carbamate group attached to a dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate typically involves the reaction of N-Methyl-3-piperidylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure the formation of the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine derivatives .

Scientific Research Applications

N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biological pathways. For instance, it may inhibit or activate specific enzymes, resulting in altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-piperidyl 2,6-dimethylphenylcarbamate is unique due to its specific substitution pattern and the presence of the carbamate group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

CAS No.

31755-14-3

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C15H22N2O2/c1-11-6-4-7-12(2)14(11)16-15(18)19-13-8-5-9-17(3)10-13/h4,6-7,13H,5,8-10H2,1-3H3,(H,16,18)

InChI Key

YYEAOJQVTHGSAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OC2CCCN(C2)C

Origin of Product

United States

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